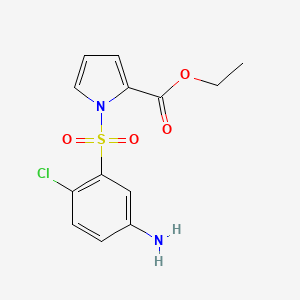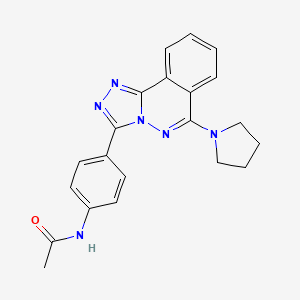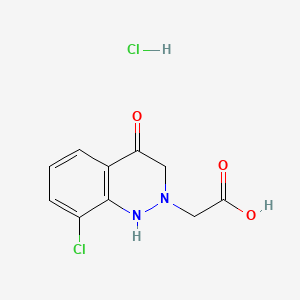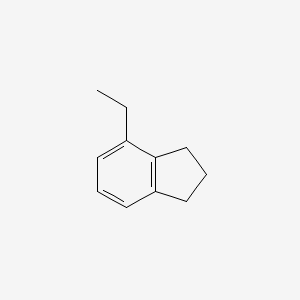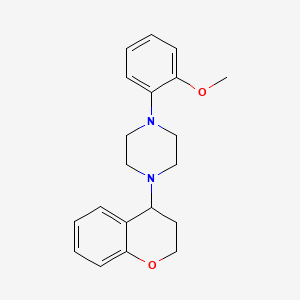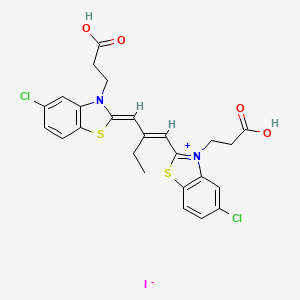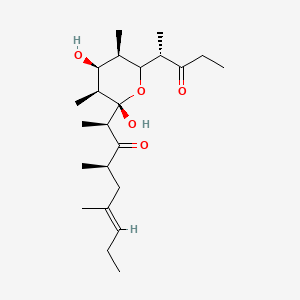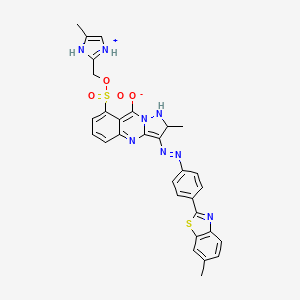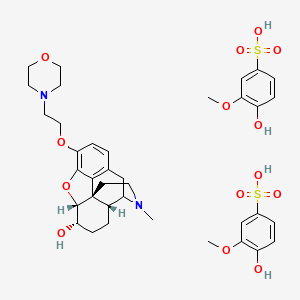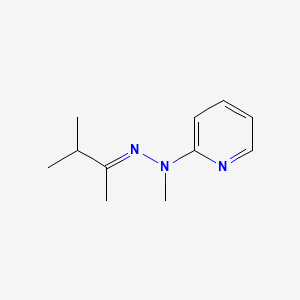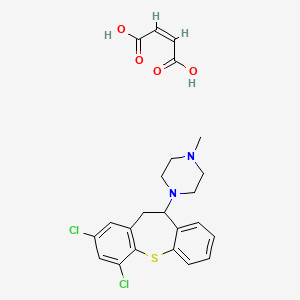
2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate is a synthetic compound that belongs to the class of dibenzothiepin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and piperazine derivatives. The reaction conditions may involve:
Halogenation: Introduction of chlorine atoms to the aromatic ring.
Cyclization: Formation of the dibenzothiepin core structure.
Substitution: Attachment of the piperazine moiety.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors, modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin hydrochloride
- 2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin sulfate
Uniqueness
2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to its analogs. The presence of the maleate salt form can influence its solubility, stability, and bioavailability.
Properties
CAS No. |
93080-31-0 |
|---|---|
Molecular Formula |
C23H24Cl2N2O4S |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-(1,3-dichloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine |
InChI |
InChI=1S/C19H20Cl2N2S.C4H4O4/c1-22-6-8-23(9-7-22)17-11-13-10-14(20)12-16(21)19(13)24-18-5-3-2-4-15(17)18;5-3(6)1-2-4(7)8/h2-5,10,12,17H,6-9,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
BAFZFXRKJIUDSV-BTJKTKAUSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2CC3=C(C(=CC(=C3)Cl)Cl)SC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)C2CC3=C(C(=CC(=C3)Cl)Cl)SC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


